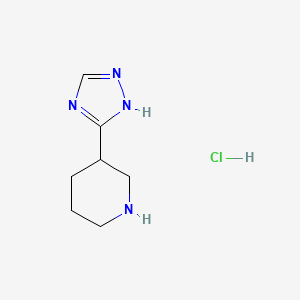

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride

Overview

Description

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring, forming a unique structure. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride typically involves the reaction of piperidine with a triazole derivative under controlled conditions. One common method includes the use of a halogenated triazole compound, which reacts with piperidine in the presence of a base such as sodium carbonate. The reaction is often carried out in a solvent mixture like dioxane and water at elevated temperatures (70-80°C) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, sodium carbonate as a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H12ClN5

Molecular Weight : 203.67 g/mol

CAS Number : 297171-80-3

The compound features a triazole ring attached to a piperidine moiety, which enhances its biological activity and chemical reactivity. The triazole structure is known for its ability to form hydrogen bonds and engage in π-stacking interactions, crucial for binding to various biological targets.

Medicinal Chemistry

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies have shown Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Staphylococcus aureus and 0.391 µg/mL against Escherichia coli .

- Anticancer Properties : In vitro studies have demonstrated that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Related compounds have shown IC50 values below 10 µM in these assays .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications:

- Fungicidal Properties : Triazole derivatives are known to inhibit fungal pathogens, making them valuable in developing new fungicides. Studies suggest that compounds similar to this compound effectively control plant diseases caused by fungi .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : The unique structure allows it to be used in the synthesis of more complex triazole derivatives and other organic compounds . It can participate in various chemical reactions such as oxidation and substitution, leading to the formation of new compounds with potential applications.

Case Studies and Research Findings

Several studies have documented the efficacy of triazole derivatives similar to this compound:

Antimicrobial Efficacy Study

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triazole derivatives significantly inhibited the growth of various bacterial strains. In particular, this compound exhibited potent antibacterial activity with an MIC below 50 µg/mL against multiple pathogens .

Anticancer Research

Research published in Cancer Letters highlighted the potential anticancer properties of triazole derivatives. The study found that these compounds could effectively induce apoptosis in human cancer cell lines through mechanisms involving mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride hydrate

- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride hydrate

- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate

Uniqueness

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a piperidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Biological Activity

3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,4-triazole moiety. The triazole ring is known for its ability to interact with various biological targets due to its electron-rich nature, which facilitates binding to enzymes and receptors.

Target Interactions

Compounds with a triazole structure often exhibit interactions with:

- Enzymes: Inhibition of enzyme activity is a common mechanism. For instance, triazole derivatives have shown significant inhibition against DNA gyrase, an essential enzyme for bacterial DNA replication .

- Receptors: Modulation of receptor function can lead to various physiological effects, including antimicrobial and anticancer activities.

Biochemical Pathways

The biological activity of this compound may involve several biochemical pathways:

- Cell Signaling: It may influence pathways related to cell growth and apoptosis.

- Metabolism: The compound can affect metabolic processes by modulating enzyme activities involved in metabolic pathways.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For example:

- Antibacterial Effects: Studies have shown that compounds similar to this compound possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.25 µg/mL to 5 µg/mL against resistant strains like MRSA and E. coli .

| Compound Type | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative | MRSA | 0.25 | |

| Triazole Derivative | E. coli | 5 |

Anticancer Activity

The anticancer potential of triazoles has been highlighted in various studies. For instance:

- Cell Line Studies: In vitro studies have demonstrated that certain triazole derivatives induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .

Anti-inflammatory and Analgesic Properties

Research has also suggested that derivatives of 1,2,4-triazoles exhibit anti-inflammatory properties:

- In Vivo Studies: Animal models have shown reduced inflammation markers following treatment with triazole compounds .

Case Studies

-

Antibacterial Efficacy Against MDR Strains

A study evaluated the antibacterial activity of several triazole derivatives against multidrug-resistant strains. The results indicated that some compounds exhibited higher potency than traditional antibiotics like ciprofloxacin, particularly against MDR E. coli . -

Anticancer Activity

A series of triazole derivatives were tested on various cancer cell lines. The findings revealed significant cytotoxic effects correlated with the structural modifications on the triazole ring, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

Q & A

Q. Basic: What are the recommended synthetic routes for 3-(4H-1,2,4-Triazol-3-YL)piperidine hydrochloride, and how can reaction yields be optimized?

Answer:

The synthesis typically involves coupling piperidine derivatives with triazole precursors under nucleophilic or catalytic conditions. For example:

- Step 1 : React 4-substituted piperidine with 1,2,4-triazole-3-carboxylic acid derivatives using coupling agents like EDCI/HOBt .

- Step 2 : Purify intermediates via recrystallization or column chromatography. Evidence from structurally analogous compounds (e.g., methoxymethyl-triazole-piperidine HCl) highlights the use of ethanol/water mixtures for recrystallization .

- Yield Optimization : Control reaction pH (7–8), temperature (60–80°C), and stoichiometric ratios (1:1.2 piperidine:triazole precursor). Catalytic hydrogenation may reduce byproducts .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine powders .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via approved chemical waste channels .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and NMR for this compound?

Answer:

- HPLC Calibration : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (80:20). Monitor at 210–220 nm to detect triazole-related UV absorbance .

- NMR Integration : Compare proton signals (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) to quantify impurities. Note that NMR may miss non-protonated contaminants (e.g., residual solvents like acetone, as seen in ).

- Cross-Validation : Combine LC-MS to identify non-UV-active impurities (e.g., inorganic salts) .

Q. Advanced: What strategies are effective for impurity profiling and structural elucidation of byproducts?

Answer:

- Impurity Isolation : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in water) .

- Structural Confirmation :

- Reference Standards : Use pharmacopeial impurity standards (e.g., USP Paroxetine-related compounds) to benchmark retention times .

Q. Advanced: How does the stability of this compound vary under different storage conditions?

Answer:

- Thermal Stability : Decomposition occurs above 100°C; store at room temperature (20–25°C) in desiccators .

- Light Sensitivity : Protect from UV exposure to prevent oxidation of the triazole moiety .

- Hydrolytic Degradation : Monitor pH in aqueous solutions (optimal pH 4–6). Acidic conditions accelerate HCl dissociation, while alkaline conditions promote ring-opening .

Q. Advanced: What computational or experimental approaches are used to study structure-activity relationships (SAR) for triazole-piperidine derivatives?

Answer:

- Molecular Docking : Map triazole interactions with biological targets (e.g., serotonin transporters) using software like AutoDock Vina .

- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the triazole or piperidine positions and compare bioactivity .

- In Vitro Assays : Test inhibitory effects on enzymes (e.g., CYP450 isoforms) to assess metabolic stability .

Q. Basic: What analytical techniques are essential for characterizing this compound’s identity and purity?

Answer:

- Elemental Analysis : Confirm C, H, N, Cl content (±0.3% tolerance) .

- Melting Point : Compare to literature values (e.g., 175–177°C for related piperidine HCl salts ).

- FT-IR : Identify triazole C=N stretches (~1600 cm⁻¹) and piperidine N-H bends (~3300 cm⁻¹) .

Q. Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?

Answer:

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIOBVCMZYTEKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=NN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.